Superior Tolerability vs. Oxybutynin: 48% Lower Incidence of Dry Mouth in Clinical Trials
In a pooled analysis of four randomized, double-blind, placebo-controlled, 12-week clinical trials, tolterodine immediate-release (IR) 2 mg twice daily demonstrated a significantly lower incidence of dry mouth compared to oxybutynin IR 5 mg three times daily. The incidence of dry mouth, the most common antimuscarinic adverse event, was 40% for tolterodine versus 78% for oxybutynin (p < 0.001), representing an absolute risk reduction of 38% and a relative reduction of 48.7% [1]. This improved tolerability profile was further enhanced with the extended-release (ER) formulation of tolterodine 4 mg once daily, which demonstrated a 23% lower incidence of dry mouth compared to the IR formulation (p < 0.02) [2]. This differentiation is critical for studies where minimizing confounding adverse effects is paramount.
| Evidence Dimension | Incidence of Dry Mouth (Adverse Event) |
|---|---|
| Target Compound Data | 40% (Tolterodine IR 2 mg BID); 23% lower incidence with ER vs IR |
| Comparator Or Baseline | Oxybutynin IR 5 mg TID: 78% |
| Quantified Difference | Absolute reduction: 38%; Relative reduction: 48.7%; p < 0.001 |
| Conditions | Pooled analysis of four 12-week randomized, double-blind, placebo-controlled clinical trials in patients with overactive bladder |
Why This Matters
For in vivo studies, particularly those assessing cognitive or autonomic function, the lower dry mouth incidence of tolterodine reduces confounding variables and improves data integrity compared to oxybutynin.
- [1] Clemett, D.; Jarvis, B. Tolterodine: a review of its use in the treatment of overactive bladder. Drugs 2001, 61, 867-892. View Source
- [2] Van Kerrebroeck, P., et al. Tolterodine once-daily: superior efficacy and tolerability in the treatment of the overactive bladder. Urology 2001, 57, 414-421. View Source
